molecular formula C21H18F2N4O5S B2609138 Ethyl 4-(2-((5-((2,6-difluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate CAS No. 903347-56-8

Ethyl 4-(2-((5-((2,6-difluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

Cat. No. B2609138
CAS RN: 903347-56-8
M. Wt: 476.45
InChI Key: KJBDCNXTMZATHP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the conditions required for the reaction, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

Research in the field of organic synthesis has explored the synthesis and reactivity of compounds structurally related to Ethyl 4-(2-((5-((2,6-difluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate. Studies include the synthesis of sym-tetrazine derivatives and their transformation into various heterocyclic compounds, highlighting the versatility of these molecular frameworks in organic chemistry and the potential for creating bioactive molecules (Postovskii et al., 1977).

Supramolecular Chemistry

The structuring and hydrogen bonding capabilities of benzoate derivatives, including those similar to the compound , have been extensively studied. These investigations provide insights into how such molecules can form supramolecular structures through hydrogen bonding, showcasing their potential applications in creating organized molecular assemblies (Portilla et al., 2007).

Materials Science and Polymer Chemistry

Research has also been conducted on the integration of oxadiazole and related heterocyclic units into polymeric materials. These studies explore the thermal and optical properties of polymers containing 1,3,4-oxadiazole units, demonstrating their potential use in high-performance and functional materials with specific electronic or photonic properties (Sava et al., 2003).

Biomedical Applications

While the direct biomedical applications of Ethyl 4-(2-((5-((2,6-difluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate were not explicitly mentioned in the available literature, related compounds have been explored for their potential in this area. For example, derivatives of 1,3,4-oxadiazole have been studied for their antimicrobial properties and as potential hemolytic agents, suggesting that structurally similar compounds might also exhibit useful biological activities (Rehman et al., 2016).

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting certain enzymes, or interacting with other biological molecules .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound, including physical, environmental, and health hazards. They also provide recommendations for handling, storage, and disposal .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential applications (such as in medicine or industry), or the development of new synthesis methods .

properties

IUPAC Name

ethyl 4-[[2-[[5-[[(2,6-difluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N4O5S/c1-2-31-20(30)12-6-8-13(9-7-12)25-16(28)11-33-21-27-26-17(32-21)10-24-19(29)18-14(22)4-3-5-15(18)23/h3-9H,2,10-11H2,1H3,(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBDCNXTMZATHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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